molecular formula C6H11FO B3302567 4-Fluorocyclohexanol CAS No. 917771-50-7

4-Fluorocyclohexanol

Cat. No.: B3302567
CAS No.: 917771-50-7
M. Wt: 118.15 g/mol
InChI Key: QINUPKIQEIKVOV-UHFFFAOYSA-N
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Description

4-Fluorocyclohexanol is an organic compound with the molecular formula C6H11FO It is a derivative of cyclohexanol where one hydrogen atom on the cyclohexane ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocyclohexanol can be synthesized through several methods. One common method involves the fluorination of cyclohexanol using hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized fluorinating agents and catalysts to enhance the efficiency and yield of the reaction. The process is carefully monitored to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-fluorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-fluorocyclohexane using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

    Oxidation: 4-Fluorocyclohexanone.

    Reduction: 4-Fluorocyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorocyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorocyclohexanol involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

    Fluorocyclohexane: Similar in structure but lacks the hydroxyl group.

    Cyclohexanol: The parent compound without the fluorine substitution.

    4-Chlorocyclohexanol: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 4-Fluorocyclohexanol is unique due to the presence of both a hydroxyl group and a fluorine atom on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions in biological systems .

Properties

IUPAC Name

4-fluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINUPKIQEIKVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorocyclohexanol
Reactant of Route 2
4-Fluorocyclohexanol
Reactant of Route 3
4-Fluorocyclohexanol
Reactant of Route 4
4-Fluorocyclohexanol
Reactant of Route 5
4-Fluorocyclohexanol
Reactant of Route 6
4-Fluorocyclohexanol

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